methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzothiazine family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Biological Activities
A Facile Synthesis and Evaluation :A novel series of compounds starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate were synthesized. This process involved ring expansion and hydrazinolysis, yielding 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide derivatives. These synthesized compounds underwent preliminary evaluation for their antibacterial and antioxidant (DPPH radical scavenging) activities, highlighting their potential biological applications (Zia-ur-Rehman et al., 2009).
Efficient Synthesis Approach :Another study presented a straightforward synthesis method for methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt. This compound found application as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis properties (Vidal et al., 2006).
Chemical Properties and Applications
High Yield Synthesis :Research on 4H-1,4-Benzothiazine-1,1-dioxide derivatives demonstrated their synthesis through almost quantitative reactions, indicating the high efficiency and yield of the synthesis process. These findings are crucial for potential large-scale applications in various scientific and medicinal fields (Montis et al., 2008).
Fluorinated Analogues for Antibacterial Studies :The synthesis of fluorinated 4H-1,4-benzothiazine-2-carboxylic acid 1,1-dioxides, which are analogues of the fluoroquinolone family of antibacterials, has been developed. Although the target compound didn't show remarkable antibacterial activity in vitro against the majority of strains tested, this research paves the way for the development of new antibacterial agents with potential modifications for enhanced efficacy (Vysokov et al., 1993).
Structural and Mechanistic Insights
Crystal Structure Analysis :The study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed extensive intramolecular hydrogen bonds stabilizing their structures. This research offers deep insights into the molecular configurations that could influence the biological activities and chemical properties of these compounds (Siddiqui et al., 2008).
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRIHPMEYUJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.